ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate
Beschreibung
Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a halogenated imidazole derivative featuring a thioether-linked acetoxyethyl ester group. Its structure comprises a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a 4-chlorophenyl group at position 1.
Eigenschaften
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-3-5-14(20)6-4-13)23(19)16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPMBOBWDKQELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Ethyl group : Contributes to lipophilicity.
- Imidazole ring : Known for its role in biological activity.
- Bromophenyl and chlorophenyl substituents : These halogenated phenyl groups can influence the compound's interaction with biological targets.
The biological activity of ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- GABA Receptor Modulation : Similar compounds have shown to enhance the binding of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, to its receptors. This suggests potential anxiolytic or sedative effects.
- Antagonistic Activity : Some studies indicate that related compounds exhibit antagonistic properties at cannabinoid receptors, which can influence pain perception and mood regulation.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Sedative Effects : Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate has been linked to inducing sedation in animal models, particularly noted in studies involving Xenopus tadpoles where it caused a reversible loss of righting reflex .
- Anxiolytic Properties : By enhancing GABA receptor function, the compound may exhibit anxiolytic properties, which are beneficial in treating anxiety disorders.
- Neuroprotective Effects : Some imidazole derivatives have shown neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: GABA Receptor Interaction
A study indicated that a related compound (TG41) enhanced GABA receptor function significantly more than traditional anesthetics like propofol and pentobarbital. This suggests that ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate may possess similar or enhanced efficacy in modulating GABAergic signaling .
Case Study 2: CB1 Receptor Antagonism
Another study explored the binding affinity of similar compounds at cannabinoid receptors. The compound exhibited selective antagonism at CB1 receptors, indicating potential applications in managing conditions associated with endocannabinoid system dysregulation .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Relevance
The compound’s uniqueness lies in its combination of 4-bromo and 4-chloro substituents on the imidazole core, distinguishing it from analogs with alternative halogens or substituent positions. Below is a comparison with key analogs:
Key Observations
Halogen Effects: The 4-bromo and 4-chloro groups in the target compound may enhance electrophilic interactions with enzyme active sites compared to analogs with smaller halogens (e.g., fluorine) or non-halogen substituents . In contrast, the 4-fluoro-substituted analog (Compound 9) showed reduced steric hindrance, favoring COX inhibition .
Side-Chain Modifications :
- The ethyl thioacetate group in the target compound likely improves membrane permeability compared to bulkier amide-linked analogs (e.g., thiazole or thiophene acetamides in ).
- Amide derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions but lower metabolic stability due to protease susceptibility.
Biological Activity :
- The compound’s closest functional analog, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate , demonstrated SIRT6 inhibition (IC₅₀ ~2.5 µM in A549 cells), suggesting that the target compound’s bromo-substituted phenyl group could modulate sirtuin selectivity .
- Thiophene-containing analogs (e.g., ) show broader pharmacological profiles, including anticancer and antifungal effects, but lack specificity for epigenetic targets like sirtuins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
